molecular formula C26H45N5O4 B12395256 (2R,3S,5R)-5-(6-aminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol

(2R,3S,5R)-5-(6-aminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12395256
M. Wt: 491.7 g/mol
InChI Key: XBKPDNRNALJIES-KIPFHVTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,5R)-5-(6-aminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an aminopurinyl group and a hexadecoxy chain, making it a subject of interest in both chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(6-aminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the oxolan ring: This step involves the cyclization of a suitable precursor to form the oxolan ring structure.

    Introduction of the aminopurinyl group: This is achieved through nucleophilic substitution reactions, where the aminopurinyl group is introduced to the oxolan ring.

    Attachment of the hexadecoxy chain: This step involves the etherification of the oxolan ring with a hexadecoxy group under specific reaction conditions, such as the presence of a strong base and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-5-(6-aminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aminopurinyl group can undergo reduction reactions to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminopurinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the aminopurinyl moiety.

Scientific Research Applications

(2R,3S,5R)-5-(6-aminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological systems, particularly in nucleic acid research.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its structural similarity to nucleosides.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(6-aminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleosides and interfere with nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound’s effects are mediated through its binding to enzymes involved in nucleic acid metabolism, such as polymerases and kinases.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar aminopurinyl group.

    Deoxyadenosine: Another nucleoside with structural similarities.

    Hexadecoxy derivatives: Compounds with similar long-chain ether groups.

Uniqueness

(2R,3S,5R)-5-(6-aminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol is unique due to its combination of an aminopurinyl group and a long hexadecoxy chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H45N5O4

Molecular Weight

491.7 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-4-hexadecoxy-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C26H45N5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-34-23-22(33)20(17-32)35-26(23)31-19-30-21-24(27)28-18-29-25(21)31/h18-20,22-23,26,32-33H,2-17H2,1H3,(H2,27,28,29)/t20-,22+,23?,26-/m1/s1

InChI Key

XBKPDNRNALJIES-KIPFHVTESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.